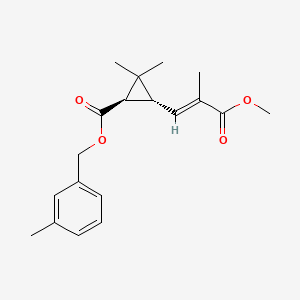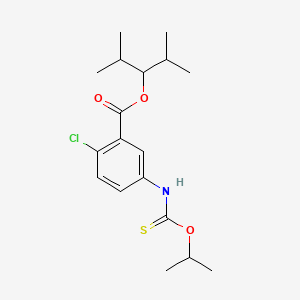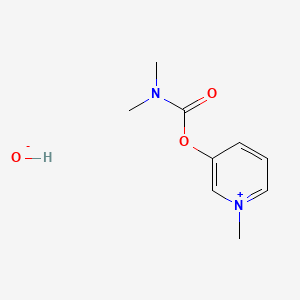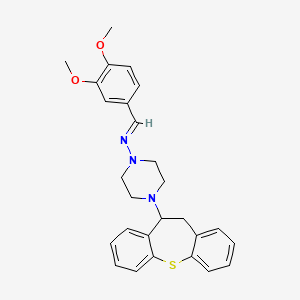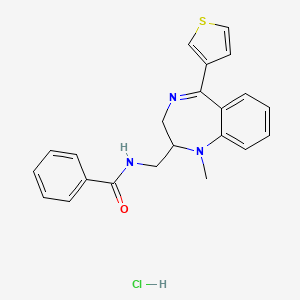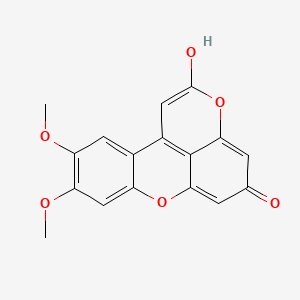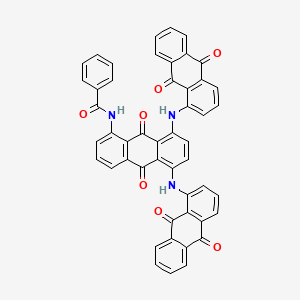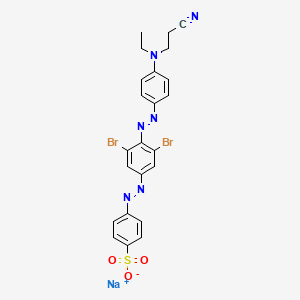
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzenemethanamine, where the amine group is substituted with N,N-dimethyl groups and a thienylthio group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride typically involves multiple steps:
Formation of the Thienylthio Intermediate: The initial step involves the synthesis of the thienylthio intermediate. This can be achieved by reacting thiophene with a suitable halogenating agent to introduce the thio group.
Substitution Reaction: The thienylthio intermediate is then reacted with benzenemethanamine under controlled conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride can undergo oxidation reactions, where the thienylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, particularly at the thienylthio group, leading to the formation of thiols.
Substitution: The amine group can participate in substitution reactions, where the N,N-dimethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, providing insights into its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The thienylthio group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Benzenemethanamine, N,N-dimethyl-2-(2-thienylthio)-, hydrochloride can be compared with other similar compounds such as:
Benzenemethanamine, N,N-dimethyl-2-(2-furylthio)-, hydrochloride: Similar structure but with a furylthio group instead of thienylthio.
Benzenemethanamine, N,N-dimethyl-2-(2-pyridylthio)-, hydrochloride: Contains a pyridylthio group, offering different chemical properties.
Benzenemethanamine, N,N-dimethyl-2-(2-phenylthio)-, hydrochloride: Features a phenylthio group, affecting its reactivity and applications.
The uniqueness of this compound lies in its thienylthio group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
134478-64-1 |
|---|---|
Formule moléculaire |
C13H16ClNS2 |
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-thiophen-2-ylsulfanylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15NS2.ClH/c1-14(2)10-11-6-3-4-7-12(11)16-13-8-5-9-15-13;/h3-9H,10H2,1-2H3;1H |
Clé InChI |
FALLIVNMVKLFJH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




